
3-Bromo-5-hydroxybenzonitrile
概要
説明
3-Bromo-5-hydroxybenzonitrile is a halogenated aromatic nitrile compound. It is structurally related to bromoxynil, which is a herbicide used for the postemergence control of annual broad-leaved weeds. The presence of both bromine and hydroxyl groups on the benzene ring of 3-bromo-5-hydroxybenzonitrile suggests that it may have interesting chemical properties and potential for various applications, including as an intermediate in organic synthesis or as a precursor for pharmaceuticals .
Synthesis Analysis
The synthesis of halogenated benzonitriles can be achieved through various methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was developed via the NaOMe-catalyzed bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Similarly, 3-bromo-5-fluorobenzonitrile was used as a precursor in the synthesis of a PET radioligand, where a new synthon was employed for Sonogashira coupling . Although these methods do not directly describe the synthesis of 3-bromo-5-hydroxybenzonitrile, they provide insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of 3-bromo-5-hydroxybenzonitrile would consist of a benzene ring substituted with a bromine atom at the 3-position and a hydroxyl group at the 5-position, along with a nitrile group. The presence of these functional groups would influence the compound's reactivity and interactions with other molecules. For example, the study of molecular recognition of a bromo derivative of dihydroxybenzoic acid with N-donor compounds revealed various hydrogen bonding interactions . These findings suggest that 3-bromo-5-hydroxybenzonitrile could also engage in similar interactions due to its hydroxyl group.
Chemical Reactions Analysis
The chemical reactivity of 3-bromo-5-hydroxybenzonitrile would likely involve reactions at the bromine and hydroxyl functional groups. For instance, the photochemistry of bromoxynil, a related compound, showed that it undergoes phototransformation to generate 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile . This indicates that the bromine atom in such compounds can be susceptible to photolytic cleavage. Additionally, the hydroxyl group could participate in various chemical reactions, such as esterification or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-5-hydroxybenzonitrile would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the hydroxyl group could affect its solubility in water and other solvents. The nitrile group would likely increase the compound's polarity and reactivity towards nucleophiles. The biotransformation of bromoxynil under various anaerobic conditions suggests that halogenated benzonitriles can undergo reductive debromination and further transformation to phenol and carbon dioxide . This provides some insight into the potential environmental fate and degradation pathways of 3-bromo-5-hydroxybenzonitrile.
科学的研究の応用
Herbicide Resistance in Transgenic Plants
The use of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a photosystem II inhibitor, has been studied in transgenic tobacco plants. A gene encoding a nitrilase that converts bromoxynil to its primary metabolite was cloned from Klebsiella ozaenae and expressed in these plants. This conferred resistance to high levels of bromoxynil, indicating a novel approach to obtaining herbicide resistance by introducing catabolic detoxification genes in plants (Stalker, McBride, & Malyj, 1988).
Biotransformation Under Various Conditions
Bromoxynil's biotransformation under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions has been researched. It was found that bromoxynil and its aerobic transformation product are degraded under different anaerobic conditions. This study demonstrated the potential for anaerobic degradation of bromoxynil in various environmental conditions (Knight, Berman, & Häggblom, 2003).
Environmental Photodecomposition Influences
Research on the photochemistry of bromoxynil has shown that soil fulvic acids and carbonates can influence its photodecomposition in water. Studies have explored the rate of photodegradation and the formation of various photoproducts in the presence of these substances, providing insights into the environmental fate of bromoxynil (Kochany, Choudhry, & Webster, 1990), (Kochany, 1992).
Metabolism in Plants
The metabolism of bromoxynil in various plants has been studied, revealing differences in the rate of metabolization based on the susceptibility of the plant. This research contributes to understanding the selectivity and effectiveness of bromoxynil as a herbicide in different plant species (Schaller, Schneider, & Schutte, 1991).
Herbicide Preparation and Efficiency
Research on the preparation of bromoxynil as a herbicide has focused on improving atom efficiency and environmental friendliness. Innovations in the production of bromoxynil aim to enhance its effectiveness while reducing environmental impact (Subbarayappa, Joshi, Patil, & Marg, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .
作用機序
Biochemical Pathways
A related compound, bromoxynil, is known to undergo a series of transformations, including the scission of the ester bond to form bromoxynil, transformation to 3,5-dibromo-4-hydroxybenzoic acid due to the hydrolysis of nitriles, and debromination to form 3-bromo-4-hydroxybenzoic acid .
Action Environment
The action of 3-Bromo-5-hydroxybenzonitrile could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, its solubility and stability could be affected by the pH of the environment, while its reactivity could be influenced by temperature. Additionally, the presence of other molecules could affect its binding to targets or its metabolism.
特性
IUPAC Name |
3-bromo-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHJXQLPUIYWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-hydroxybenzonitrile | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

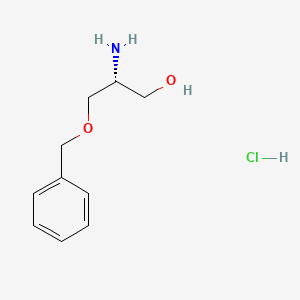

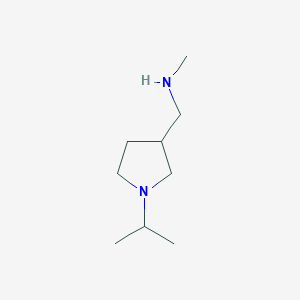

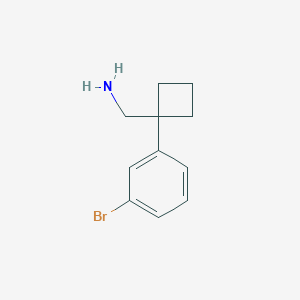
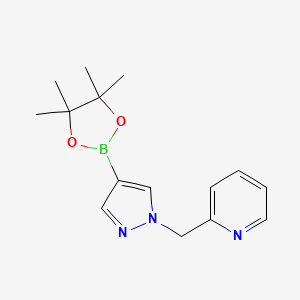
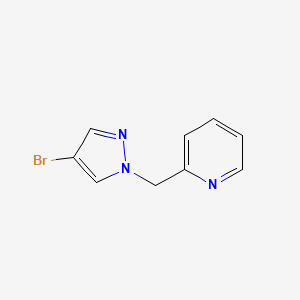
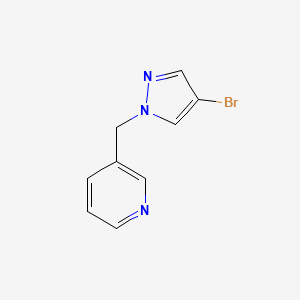
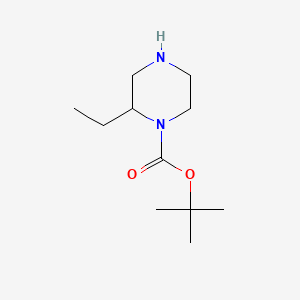
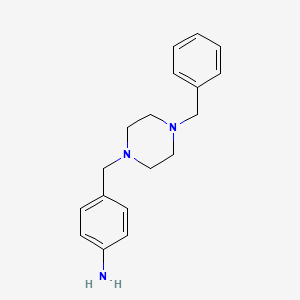

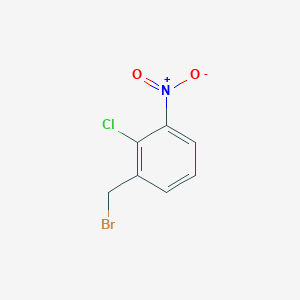
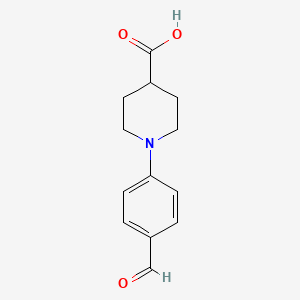
![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)